![molecular formula C19H17FN8OS B2639867 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea CAS No. 2034391-56-3](/img/structure/B2639867.png)
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H17FN8OS and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications and PI3K Inhibition
The modification of compounds structurally related to the one specified, particularly focusing on the replacement of functional groups to enhance anticancer effects and reduce toxicity, has been explored. For example, alkylurea moiety replacements in certain compounds have led to potent antiproliferative activities against human cancer cell lines, significant inhibition of PI3Ks and mTOR, and reduced acute oral toxicity. These compounds have shown efficacy in inhibiting tumor growth in mouse models, indicating potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Synthesis and Antimicrobial Evaluation
The synthesis of heterocyclic compounds, such as triazolo[4,3-a]pyridines, through innovative methods has demonstrated significant antimicrobial activities. These compounds have been synthesized via oxidative cyclization processes and evaluated for their potential as antimicrobial agents, showcasing their importance in developing new therapeutic strategies (O. Prakash et al., 2011).
Biological Studies of Heterocyclic Derivatives
Investigations into the biological activities of triazolothiadiazines and triazolothiadiazoles containing specific molecular frameworks have included screenings for antibacterial and insecticidal properties. Such studies contribute to the understanding of how structural variations influence biological efficacy, paving the way for the development of new agents with potential applications in agriculture and medicine (B. S. Holla et al., 2006).
Antioxidant and Anticancer Properties
Some derivatives structurally related to the specified compound have been explored for their in vitro antioxidant properties and anticancer activities, particularly against hepatocellular carcinoma. These investigations have highlighted the potential of such compounds in therapeutic applications, especially in cancer treatment, due to their ability to induce apoptosis in cancer cells and exhibit potent antioxidant effects (D. Sunil et al., 2010).
Chiral Heterocyclic Compounds and Antibacterial Activity
The synthesis of chiral heterocyclic compounds, including those containing the 1,2,4-triazole ring, has also been studied for their antibacterial activity. These efforts underscore the role of chirality in enhancing the biological activities of heterocyclic compounds, offering insights into the design of more effective therapeutic agents (Haoxin Shi et al., 2001).
properties
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8OS/c20-13-3-1-12(2-4-13)15-10-30-19(23-15)24-18(29)22-14-7-8-27(9-14)17-6-5-16-25-21-11-28(16)26-17/h1-6,10-11,14H,7-9H2,(H2,22,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCTRJFAPGUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

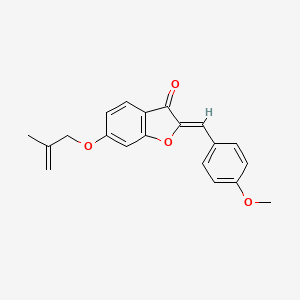
![Ethyl 4-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B2639785.png)
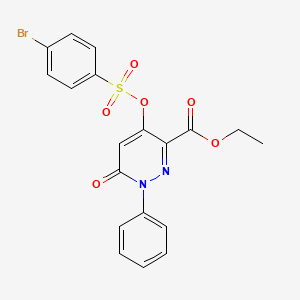
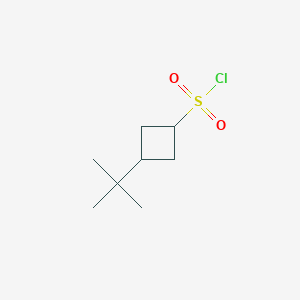
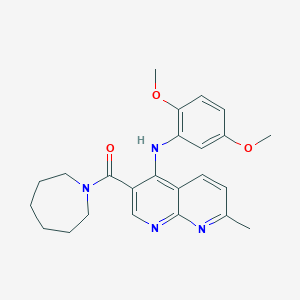
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2639791.png)
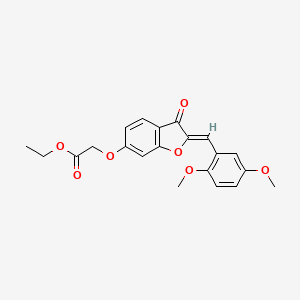
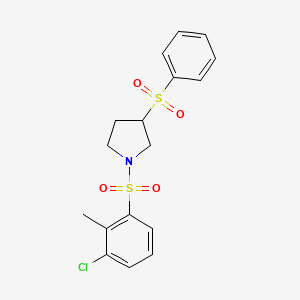
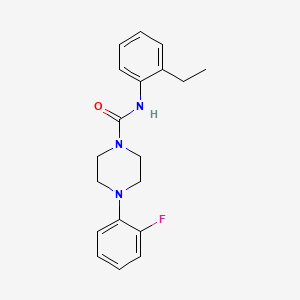
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)
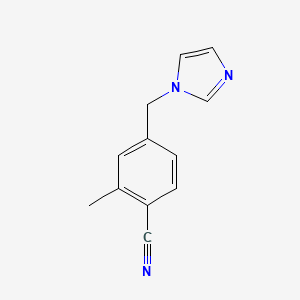
![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)
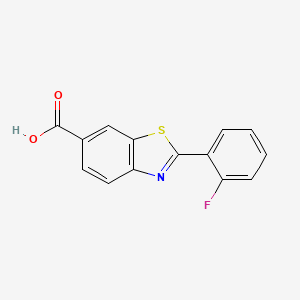
![3-Methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639806.png)